molecular formula C10H8N2O3S2 B184217 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione CAS No. 1438-01-3

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B184217
CAS No.: 1438-01-3
M. Wt: 268.3 g/mol
InChI Key: PWTXCYNQGVBMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C10H8N2O3S2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1438-01-3

Molecular Formula

C10H8N2O3S2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C10H8N2O3S2/c13-9(11-5-6-17-10(11)16)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2

InChI Key

PWTXCYNQGVBMDJ-UHFFFAOYSA-N

SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzoyl chloride (3.1 g) and tetrahydrofuran (50 ml) were added 1,3-thiazolidine-2-thione (2.0 g) and triethyl amine (2.5 g). The mixture was stirred at 50° C. for 30 minutes under nitrogen atmosphere. The reaction mixture was filtered and the solvent was removed at a reduced pressure. To the residue was added water, and the solution is extracted with dichloromethane. The extract was washed with a saturated aqueous solution of sodium chloride and dried with use of Glauber's salt. The solvent was distilled off and the resulting crystals were purified by silica gel column chromatography (developer: dichloromethane) and recrystallized from dichloromethane to obtain 3.3 g of the desired compound as yellow needle crystals (yield 82.5%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One
Yield
82.5%

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